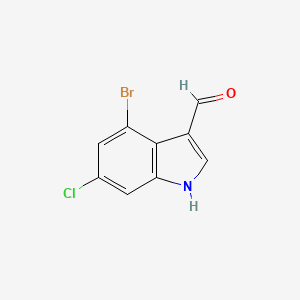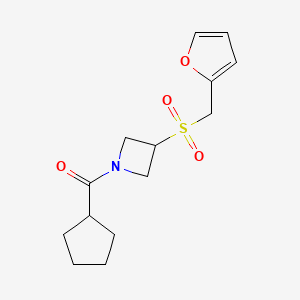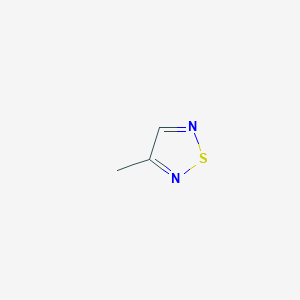![molecular formula C15H22N2O3 B2762218 4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid CAS No. 1009260-27-8](/img/structure/B2762218.png)
4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid” is a chemical compound with the molecular formula C15H22N2O3 . It has a molecular weight of 278.35 . This product is intended for research use only .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. For “4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid”, specific properties like melting point, boiling point, and density are not mentioned in the available resources .Scientific Research Applications
Biological Activity
- The related compound, {2-[(2-carbamoylethyl)amino]-3-methylpentanoic acid}, demonstrates biological activity, as seen in its formation from an addition reaction between acrylamide and the amino acid isoleucine. Its crystal structure forms a three-dimensional network through intermolecular hydrogen bonds, indicating potential biological relevance (Nehls et al., 2013).
Constituent Amino Acids in Toxins
- L-forms of similar amino acids, such as 2-amino-5-(p-methoxyphenyl)pentanoic acid, are identified as constituent amino acids in AM-toxins, which have biological implications in their respective contexts (Shimohigashi et al., 1976).
Anticancer Applications
- Amino acetate functionalized Schiff base organotin(IV) complexes, including variants of 4-methyl-pentanoate, have been explored for their cytotoxic effects against various human tumor cell lines, demonstrating potential applications in anticancer drugs (Basu Baul et al., 2009).
Chemical Reactivity for Derivative Synthesis
- The molecule exhibits chemical reactivity that allows for the preparation of tetrazole-containing derivatives, which can have various applications in chemical synthesis and drug development (Putis et al., 2008).
properties
IUPAC Name |
4-methyl-2-[(4-methylphenyl)methylcarbamoylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)8-13(14(18)19)17-15(20)16-9-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3,(H,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOIVAYOFFVRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Cyclopentyloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2762136.png)
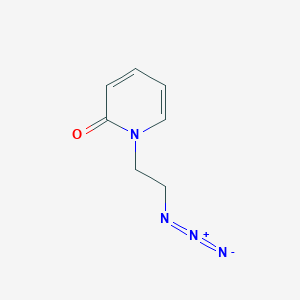
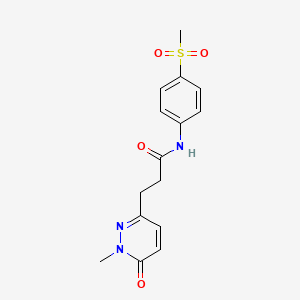
![2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2762140.png)
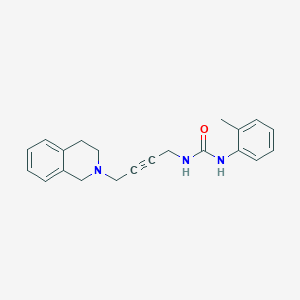
![2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one;dihydrochloride](/img/structure/B2762143.png)
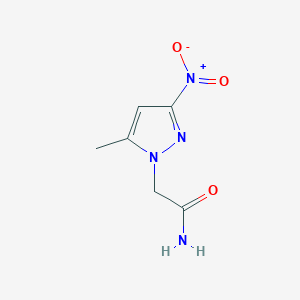
![N-(3,5-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2762149.png)
![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-{8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2762150.png)
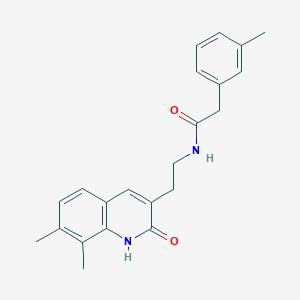
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2762153.png)
